molecular formula C9H11NO2S B12599967 4-Methoxy-2-(methylsulfanyl)benzamide CAS No. 633313-77-6

4-Methoxy-2-(methylsulfanyl)benzamide

Cat. No.: B12599967
CAS No.: 633313-77-6
M. Wt: 197.26 g/mol
InChI Key: ZDIZISRZPLBEAU-UHFFFAOYSA-N
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Description

4-Methoxy-2-(methylsulfanyl)benzamide is an organic compound with a molecular formula of C9H11NO2S It is a derivative of benzamide, featuring a methoxy group (-OCH3) and a methylsulfanyl group (-SCH3) attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-2-(methylsulfanyl)benzamide can be achieved through several methods. One common approach involves the reaction of 4-methoxybenzoic acid with methylthiol in the presence of a dehydrating agent such as thionyl chloride (SOCl2) to form the corresponding acid chloride. This intermediate is then reacted with ammonia or an amine to yield the desired benzamide .

Another method involves the direct condensation of 4-methoxybenzoic acid with methylthiol in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of recyclable catalysts and solvents, are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2-(methylsulfanyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Iron powder, hydrochloric acid (HCl)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted benzamides

Mechanism of Action

The mechanism of action of 4-Methoxy-2-(methylsulfanyl)benzamide and its derivatives involves interaction with specific molecular targets. For instance, in the case of cardiotonic drugs like Sulmazole, the compound acts on cardiac muscle cells to enhance contractility by inhibiting phosphodiesterase enzymes, leading to increased levels of cyclic AMP (cAMP) and calcium ions (Ca2+) . This results in improved cardiac output and efficiency.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxy-2-(methylsulfanyl)benzamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Its combination of methoxy and methylsulfanyl groups makes it a versatile intermediate for the synthesis of various bioactive compounds .

Properties

CAS No.

633313-77-6

Molecular Formula

C9H11NO2S

Molecular Weight

197.26 g/mol

IUPAC Name

4-methoxy-2-methylsulfanylbenzamide

InChI

InChI=1S/C9H11NO2S/c1-12-6-3-4-7(9(10)11)8(5-6)13-2/h3-5H,1-2H3,(H2,10,11)

InChI Key

ZDIZISRZPLBEAU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)N)SC

Origin of Product

United States

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